molecular formula C9H14BNO2S B1341124 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole CAS No. 1045809-78-6

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole

Cat. No. B1341124
M. Wt: 211.09 g/mol
InChI Key: UPECZVDBUMIIIL-UHFFFAOYSA-N
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Description

The compound "5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole" is not directly mentioned in the provided papers. However, the papers do discuss various derivatives of isothiazole and dioxaborolane, which can provide insights into the chemical behavior and properties of related compounds. For instance, derivatives of isothiazole have been synthesized and studied for their potential as antifungal agents and inhibitors of carbonic anhydrase isoform IX, which is up-regulated in certain cancer cells . Additionally, dioxaborolane derivatives have been characterized and analyzed using techniques such as FT-IR, NMR, MS spectroscopies, and X-ray diffraction, and their molecular structures have been calculated using density functional theory (DFT) .

Synthesis Analysis

The synthesis of isothiazole derivatives is often achieved through reactions involving amino uracils and Appel's salt, leading to a variety of functionalized compounds . Similarly, dioxaborolane derivatives are obtained through substitution reactions, as demonstrated in the synthesis of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate . These methods highlight the versatility of isothiazole and dioxaborolane frameworks in organic synthesis.

Molecular Structure Analysis

The molecular structure of dioxaborolane derivatives has been confirmed through spectroscopic methods and further validated by DFT studies, which are consistent with X-ray diffraction results . The DFT calculations also provide information on the stable and unstable conformers of these molecules, which is crucial for understanding their reactivity and interactions with other molecules.

Chemical Reactions Analysis

Isothiazole derivatives exhibit a range of reactivities, such as the conversion of amines to halothiazoles and azo compounds, and the substitution of halogen atoms with S-nucleophiles or hydrogen atoms . These reactions are important for the further functionalization of the isothiazole ring and the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiazole and dioxaborolane derivatives can be inferred from their molecular structures and the results of spectroscopic analyses. The molecular electrostatic potential and frontier molecular orbitals of these compounds have been investigated, providing insights into their chemical reactivity and potential interactions with biological targets . Additionally, the stability of functional groups, such as the tetrafluoroethoxy group in thiazole derivatives, has been demonstrated in various chemical transformations .

Scientific Research Applications

Synthesis and Characterization

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole and its derivatives are primarily used as intermediates in the synthesis of various organic compounds. Studies have shown that these compounds can be synthesized through multiple-step reactions, such as substitution reactions, and their structures confirmed by techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) has been frequently used to calculate and confirm their molecular structures (Ye et al., 2021), (Liao et al., 2022).

Physicochemical Properties

The physicochemical properties of these compounds, such as molecular electrostatic potential and frontier molecular orbitals, have been investigated to reveal their characteristics. This understanding is crucial for their application in further chemical syntheses and material sciences (Huang et al., 2021).

Application in Organic Synthesis

These compounds have been used as precursors or intermediates in the synthesis of complex organic molecules. For example, they have been employed in microwave-assisted synthesis of benzimidazoles, showcasing their utility in facilitating chemical reactions (Rheault et al., 2009).

Development of New Materials

Compounds like 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole have been used in the development of new materials, such as in the synthesis of semiconducting polymers. These polymers have potential applications in electronics and optoelectronics (Kawashima et al., 2013).

Biomedical Applications

In the biomedical field, derivatives of this compound have been investigated for their potential as prodrugs and for delivering therapeutic agents. For instance, their role in the synthesis of prochelators for cytoprotection against oxidative stress has been studied, highlighting their potential in therapeutic applications (Wang & Franz, 2018).

Catalysis and Reaction Facilitation

In catalysis, these compounds have been used to facilitate various chemical reactions. For example, they have been involved in palladium-catalyzed borylation reactions and Suzuki cross-coupling reactions, demonstrating their utility in synthesizing complex organic structures and facilitating catalytic processes (Takagi & Yamakawa, 2013), (Babudri et al., 2006).

Safety And Hazards

The safety and hazards of similar compounds have been reported. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is classified as a combustible solid .

Future Directions

The future directions for the use of “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole” and similar compounds could include their use in the synthesis of new materials. For example, benzimidazole-triazine based materials for exciplex-OLEDs can be prepared from 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde .

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO2S/c1-8(2)9(3,4)13-10(12-8)7-5-6-11-14-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPECZVDBUMIIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587917
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole

CAS RN

1045809-78-6
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KW Hunt, AW Cook, RJ Watts, CT Clark… - Journal of Medicinal …, 2013 - ACS Publications
A hallmark of Alzheimer’s disease is the brain deposition of amyloid beta (Aβ), a peptide of 36–43 amino acids that is likely a primary driver of neurodegeneration. Aβ is produced by the …
Number of citations: 65 pubs.acs.org

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